molecular formula C7H11N B2898811 3-Methylcyclopentane-1-carbonitrile CAS No. 1340446-08-3

3-Methylcyclopentane-1-carbonitrile

Cat. No.: B2898811
CAS No.: 1340446-08-3
M. Wt: 109.172
InChI Key: KJGOFSOLQOWBSX-UHFFFAOYSA-N
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Description

The compound 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile (CAS 1861074-26-1) features a cyclopentane backbone substituted with a methyl group, a nitrile (-CN) moiety, and a fluoro-hydroxypropyl side chain. Its molecular formula is C₁₀H₁₆FNO, with a molecular weight of 185.24 g/mol and a purity ≥95% . However, detailed toxicological and physicochemical data (e.g., boiling point, solubility) remain unavailable in the provided evidence .

Properties

IUPAC Name

3-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6-2-3-7(4-6)5-8/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGOFSOLQOWBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340446-08-3
Record name 3-methylcyclopentane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopentane Derivative Synthesis: One common method involves the reaction of 3-methylcyclopentanone with a suitable nitrile source under acidic or basic conditions to form 3-methylcyclopentane-1-carbonitrile.

    Industrial Production Methods: Industrially, this compound can be synthesized through catalytic hydrogenation of 3-methylcyclopentane-1-carboxamide followed by dehydration to yield the nitrile.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylcyclopentane-1-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 3-Methylcyclopentane-1-carboxylic acid.

    Reduction: 3-Methylcyclopentylamine.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals due to its unique structure.
  • Investigated for its biological activity and potential therapeutic uses.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Functional Groups: Cyclopentane with ester (-COOCH₃) and amino (-NH₂) substituents.

Key Differences:
  • Reactivity: The ester and amino groups enable nucleophilic reactions (e.g., hydrolysis, amidation), whereas the nitrile group in 3-methylcyclopentane-1-carbonitrile is electrophilic, favoring cyanation or reduction reactions .
  • Hazards : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and respiratory irritant (H302, H315, H319, H335). In contrast, the fluorinated analog lacks detailed hazard profiling, though fluorine may introduce unique toxicity risks .
  • Applications : Used in laboratory chemical manufacturing, while the nitrile derivative’s applications are underexplored .

(8-Methoxy-3H-cyclopenta[a]naphthalen-1-yl)carbonitrile

Structure : A naphthalene-fused cyclopentane with methoxy (-OCH₃) and nitrile groups.

Key Differences:
  • Synthesis : Prepared via trimethylsilyl cyanide addition under zinc iodide catalysis, differing from the fluorinated analog’s unspecified synthesis route .
  • Applications : Likely serves as a photostable intermediate in dyes or optoelectronics, whereas the fluorinated compound may target bioactive molecule development .

Dimethylcyclopentane Derivatives (CAS 2532-58-3)

Molecular Formula : C₇H₁₂ (cis-1,3-dimethylcyclopentane)
Key Differences :

  • Functionality : Lacks nitrile or polar groups, resulting in lower boiling points and reduced reactivity compared to nitrile-containing analogs .
  • Applications : Primarily used as solvents or fuel additives, contrasting with the specialized roles of nitriles in synthesis .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards Applications
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile 1861074-26-1 C₁₀H₁₆FNO 185.24 Nitrile, Fluorine, Hydroxy Limited data Research chemicals
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 Ester, Amino Acute toxicity, irritation Lab chemical synthesis
(8-Methoxy-3H-cyclopenta[a]naphthalen-1-yl)carbonitrile - - - Nitrile, Methoxy Not reported Photochemical intermediates
cis-1,3-Dimethylcyclopentane 2532-58-3 C₇H₁₂ 96.17 Methyl Flammable Solvents, fuels

Research Findings and Contradictions

  • Synthetic Routes : The naphthalene-fused nitrile employs cyanide reagents (), while the fluorinated analog’s synthesis is undocumented, highlighting a gap in methodology .
  • Safety Data: Methyl 3-aminocyclopentanecarboxylate has well-documented hazards, whereas this compound derivatives lack comprehensive toxicological profiles, complicating risk assessments .
  • Structural Impact: Fluorine and hydroxy groups in this compound may enhance bioavailability compared to non-halogenated analogs, though this remains untested .

Biological Activity

3-Methylcyclopentane-1-carbonitrile is a cyclic organic compound with the molecular formula C7H11NC_7H_{11}N. Its unique structure, featuring a cyclopentane ring with a carbonitrile functional group, makes it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

The compound possesses a molecular weight of approximately 111.17 g/mol and is characterized by the following structural features:

  • Cyclopentane Ring : Provides a stable framework for substituents.
  • Carbonitrile Group : Imparts reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of medicinal chemistry. The nitrile group can interact with biological targets such as enzymes and receptors, potentially modulating biochemical pathways.

The mechanism of action for this compound involves its ability to participate in nucleophilic substitution reactions and other transformations that can affect biological systems. The nitrile group may facilitate interactions that lead to specific biochemical effects, including:

  • Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible interactions with cellular receptors that influence signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
CyclopentaneSimple cyclic hydrocarbonLacks functional groups like nitriles
3-MethylcyclopentanoneKetone derivativeContains a carbonyl group instead of a nitrile
Cyclopentane-1-carbonitrileNitrile derivativeSimilar but lacks the methyl substitution

The presence of both a methyl group and a nitrile group in this compound contributes to its distinct chemical properties and potential biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • Pharmaceutical Applications : Preliminary investigations suggest that this compound may serve as an intermediate in synthesizing pharmaceuticals due to its unique reactivity profile. It has been studied for its potential therapeutic uses in treating various diseases, including metabolic disorders and cancer .
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form carboxylic acids.
    • Reduction : Capable of being reduced to form amines.
    • Substitution Reactions : The nitrile group can participate in nucleophilic substitutions leading to diverse derivatives .

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